molecular formula C11H15NO2S2 B2662282 1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine CAS No. 2309774-05-6

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine

Cat. No.: B2662282
CAS No.: 2309774-05-6
M. Wt: 257.37
InChI Key: MXVLKLBWFFPRIN-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a cyclopropylsulfonyl group and a thiophen-2-yl group

Preparation Methods

The synthesis of 1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine can be compared with other similar compounds, such as:

    1-(Cyclopropylsulfonyl)-3-(phenyl)pyrrolidine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    1-(Cyclopropylsulfonyl)-3-(pyridin-2-yl)pyrrolidine: Similar structure but with a pyridin-2-yl group instead of a thiophen-2-yl group.

    1-(Cyclopropylsulfonyl)-3-(furan-2-yl)pyrrolidine: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.

The uniqueness of this compound lies in the presence of the thiophen-2-yl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

1-cyclopropylsulfonyl-3-thiophen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S2/c13-16(14,10-3-4-10)12-6-5-9(8-12)11-2-1-7-15-11/h1-2,7,9-10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVLKLBWFFPRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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